molecular formula C8H13N3O B11913978 (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B11913978
M. Wt: 167.21 g/mol
InChI Key: YBXGZKHTHYYLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a tetrahydro (saturated) ring system. Key structural attributes include:

  • 3-methyl substitution: Enhances steric bulk and modulates electronic properties.
  • 2-methanol group: Introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H13N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h9,12H,2-5H2,1H3

InChI Key

YBXGZKHTHYYLLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1NCCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method yields the desired imidazo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bicyclic structure that integrates an imidazole and pyridine ring. Its molecular formula is C₉H₁₁N₃O. The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing suitable precursors to form the bicyclic structure.
  • Functional Group Modifications : Introducing hydroxymethyl groups through various alkylation and reduction techniques.

The synthesis methods are crucial for optimizing the yield and purity of the final product while allowing for structural modifications that can enhance biological activity .

Biological Activities

Research indicates that (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibits several promising biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as butyrylcholinesterase and acetylcholinesterase. These enzymes are critical in neurotransmission processes, suggesting its use in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders .
  • Antitumor Activity : The structural characteristics of the compound indicate potential antitumor properties, which could be explored in cancer research .

Pharmacological Applications

The unique methyl substitution pattern of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol contributes to its distinct pharmacological profiles compared to similar compounds. Its applications can be summarized as follows:

Application Area Potential Uses Mechanism of Action
Neurodegenerative DiseasesInhibitors for acetylcholinesteraseEnhances neurotransmission
Inflammatory DisordersAnti-inflammatory agentsReduces inflammation markers
Cancer TreatmentAntitumor agentsInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of imidazo[4,5-b]pyridine can enhance cognitive function in animal models by inhibiting acetylcholinesterase activity .
  • Anticancer Activity : Research indicated that certain derivatives of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibited cytotoxic effects against various cancer cell lines by inducing programmed cell death .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that the compound could significantly reduce pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Fusion Variations

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol
  • Key difference : The imidazole ring is fused to the pyridine at positions [4,5-c] instead of [4,5-b].
  • Impact : Altered π-electron distribution and dipole moments, which may affect binding to biological targets. For example, imidazo[4,5-c] derivatives are often explored in kinase inhibition studies, whereas [4,5-b] analogs are less documented in this context.
3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones
  • Structure: Combines a tetrahydro-imidazo[4,5-c]pyridine with a quinolin-2-one moiety.
  • Activity: Demonstrates potent VEGFR-2 kinase inhibition (IC₅₀ values in nanomolar range).
  • Comparison: The absence of a quinolinone group in the target compound likely reduces kinase affinity, highlighting the importance of extended conjugation for enzyme inhibition.

Substituent Variations

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • Key difference : Bromine substituent at position 6 versus a methyl group at position 3 in the target compound.
  • Physical properties :
    • Melting point: 230–233°C (indicative of strong intermolecular forces due to bromine’s polarizability).
    • Stability: Requires storage at 2–8°C, suggesting sensitivity to decomposition.
  • Impact : Bromine’s electron-withdrawing nature may reduce nucleophilicity compared to the methyl group, altering reactivity in synthetic pathways.

Heterocyclic Core Modifications

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • Structure : Pyrido-pyrimidine core instead of imidazo-pyridine.
  • Such compounds are often explored in antiviral or anticancer research, whereas imidazo-pyridines may prioritize kinase or receptor modulation.

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol Imidazo[4,5-b]pyridine 3-methyl, 2-methanol Unknown (predicted moderate polarity)
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Imidazo[4,5-b]pyridine 6-bromo, 2-methanol Mp: 230–233°C; storage at 2–8°C
3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones Imidazo[4,5-c]pyridine Quinolin-2-one fusion VEGFR-2 inhibition (IC₅₀ ~10–100 nM)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol Imidazo[4,5-c]pyridine 2-methanol Unreported biological activity

Research Implications and Gaps

  • Positional isomerism : The [4,5-b] vs. [4,5-c] fusion dramatically alters electronic properties and biological targeting. Further studies are needed to map structure-activity relationships (SAR) for imidazo[4,5-b] derivatives.
  • Substituent effects : Methyl and bromo groups confer distinct steric and electronic profiles, impacting solubility, stability, and synthetic accessibility.
  • Biological activity: The target compound’s lack of extended conjugation (e.g., quinolinone) may limit kinase inhibition but could favor other targets, such as GPCRs or ion channels.

Biological Activity

The compound (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic molecule with significant potential in pharmacology. Its unique structure, characterized by a fused imidazole and pyridine ring system, contributes to its diverse biological activities, which include enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1499706-42-1

1. Enzyme Inhibition

Research has identified (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a potent inhibitor of various enzymes. Notably:

  • VEGFR-2 Kinase Inhibition : A series of derivatives have shown promising inhibitory activity against VEGFR-2 kinase, which is crucial in angiogenesis and cancer progression. The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the inhibitory potency .
CompoundIC50 Value (nM)Modification
Compound A120N-benzyl substitution
Compound B85Additional methyl group
Compound C150No substitution

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate immune responses by inhibiting Janus Kinase (JAK) pathways, which play a critical role in inflammatory processes. The pharmacokinetic profiles indicate that certain derivatives maintain prolonged half-lives in biological systems, enhancing their therapeutic potential against inflammatory diseases .

Case Study 1: JAK3 Inhibition

A study focused on the pharmacokinetic optimization of small molecule JAK3 inhibitors revealed that derivatives of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibited IC50 values in the low nanomolar range. These compounds demonstrated high tissue half-lives and preferential distribution to activated immune cells, highlighting their potential as targeted therapies for autoimmune conditions .

Case Study 2: Anti-cancer Activity

Another investigation assessed the anti-cancer properties of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The results indicated a dose-dependent response with significant efficacy at higher concentrations .

Structure–Activity Relationship (SAR)

The biological activity of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can be significantly altered by structural modifications. The following table summarizes key findings from SAR studies:

ModificationBiological ActivityObservations
N-benzyl GroupIncreased potency against VEGFR-2Enhances binding affinity
Methyl SubstitutionImproved anti-inflammatory activityAlters pharmacokinetics
Hydroxyl Group AdditionEnhanced solubilityFacilitates better bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.